molecular formula C13H8ClNO2 B8527001 2-(4-Chlorophenyl)-6-hydroxybenzoxazole

2-(4-Chlorophenyl)-6-hydroxybenzoxazole

Cat. No.: B8527001
M. Wt: 245.66 g/mol
InChI Key: VPEGUJSIFSCTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-6-hydroxybenzoxazole is a useful research compound. Its molecular formula is C13H8ClNO2 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H

InChI Key

VPEGUJSIFSCTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g (142.8 mmol) of 4-chlorobenzoyl chloride and 3.0 g (18.6 mmol) of 4-aminoresorcinol hydrochloride were introduced into a three-necked flask provided with a thermometer and a cooling condenser, and the mixture was heated at 170° to 200° C. for 1 hour, then the excessive acid chloride was removed by distillation. To the residue, 8.4 g (210 mmol) of NaOH, 60 ml of THF, 60 ml of water and 30 ml of methanol were added, and the mixture was stirred at room temperature for about 2 hours. The reaction solution was extracted with ethyl acetate, the extract was washed with saturated sodium chloride water solution, and ethyl acetate was distilled off. Recrystallizing the residue with water/methanol/THF and drying the crystal, there was obtained 1.24 g (5.05 mmol) of 2-(4-chlorophenyl)-6-hydroxybenzoxazole. The yield was 27.2%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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